Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the piperidine derivative with an ethylene oxide derivative under basic conditions.
Formation of the Carboxylate Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28ClNO4 |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28ClNO4/c1-19(2,3)25-18(23)21-9-5-7-15(13-21)17(24-11-10-22)14-6-4-8-16(20)12-14/h4,6,8,12,15,17,22H,5,7,9-11,13H2,1-3H3 |
InChI Key |
LSOCCILYGMRALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.